molecular formula C14H9BrClN3 B10850897 N-(3-bromophenyl)-6-chloroquinazolin-4-amine

N-(3-bromophenyl)-6-chloroquinazolin-4-amine

Cat. No.: B10850897
M. Wt: 334.60 g/mol
InChI Key: NBEFPXHBLZGXNK-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-6-chloroquinazolin-4-amine is a chemical compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its potential use in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-6-chloroquinazolin-4-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. The process involves the reaction of 3-bromophenylboronic acid with 6-chloroquinazoline-4-amine in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like column chromatography and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-6-chloroquinazolin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form the corresponding amines.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the reactants.

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while oxidation and reduction reactions can produce quinazoline N-oxides or amines, respectively .

Scientific Research Applications

N-(3-bromophenyl)-6-chloroquinazolin-4-amine has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Drug Development: It serves as a lead compound for the development of new drugs with improved efficacy and reduced side effects.

    Chemical Biology: Researchers use it to probe the function of specific proteins and enzymes in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: Another quinazoline derivative used as an anticancer agent.

    Erlotinib: A similar compound with a different substitution pattern, also used in cancer therapy.

    Lapatinib: A dual tyrosine kinase inhibitor with a quinazoline core structure.

Uniqueness

N-(3-bromophenyl)-6-chloroquinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacokinetic properties. Its bromine and chlorine substituents contribute to its binding affinity and selectivity for certain molecular targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C14H9BrClN3

Molecular Weight

334.60 g/mol

IUPAC Name

N-(3-bromophenyl)-6-chloroquinazolin-4-amine

InChI

InChI=1S/C14H9BrClN3/c15-9-2-1-3-11(6-9)19-14-12-7-10(16)4-5-13(12)17-8-18-14/h1-8H,(H,17,18,19)

InChI Key

NBEFPXHBLZGXNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NC2=NC=NC3=C2C=C(C=C3)Cl

Origin of Product

United States

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